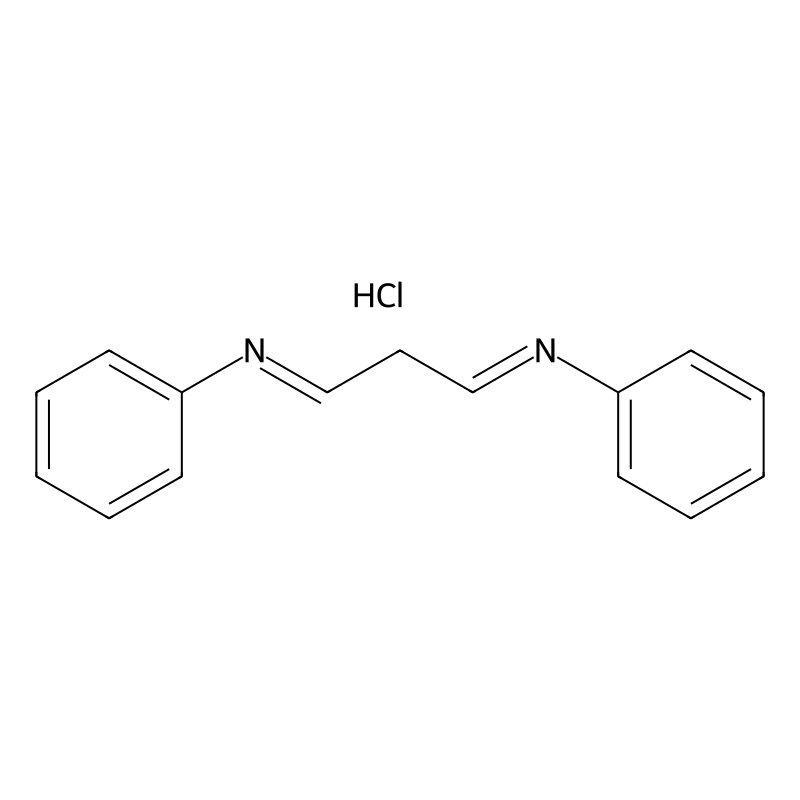Malonaldehyde bis(phenylimine) monohydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Malonaldehyde bis(phenylimine) monohydrochloride is a chemical compound with the linear formula CH₂(CH=NC₆H₅)₂·HCl and a molecular weight of 258.75 g/mol. It is recognized for its distinct structure, which includes two phenyl groups linked by imine bonds to a malonaldehyde backbone, along with a hydrochloride component. This compound is primarily used as a fluorescent dye in various biological and chemical applications, making it valuable in fields such as histology and diagnostic assays .
DAFDA's primary application lies in its ability to label cells for fluorescence microscopy. It is a cell-permeable dye, meaning it can enter living cells. Once inside, DAFDA is cleaved by esterases (enzymes) present in the cytoplasm. This cleavage removes the two phenylimine groups, leaving a non-fluorescent product. However, in live cells with intact esterase activity, the phenylimine groups remain attached, resulting in a fluorescent signal upon excitation with light at a specific wavelength []. This allows researchers to differentiate live cells (fluorescent) from dead or fixed cells (non-fluorescent).
Fluorescent Labeling:
Due to its fluorescent properties, Malonaldehyde bis(phenylimine) monohydrochloride is a valuable tool for labeling biomolecules in biological research. The dye can be covalently attached to proteins, nucleic acids, and other biomolecules, allowing researchers to visualize and track their movement and interactions within cells or tissues. Source: [PubChem entry for Malonaldehyde bis(phenylimine) monohydrochloride: ]
Lipid Peroxidation Studies:
Malonaldehyde bis(phenylimine) monohydrochloride can be used as a marker for lipid peroxidation, a process where free radicals damage cell membranes. By measuring the fluorescence intensity of the dye, researchers can assess the extent of oxidative stress in cells or tissues. This information is valuable in understanding various diseases associated with oxidative damage, such as neurodegenerative diseases and atherosclerosis. Source: [Research article on the use of Malonaldehyde bis(phenylimine) monohydrochloride in lipid peroxidation studies: ]
DNA Photocleavage Studies:
The dye can also be used to study the photocleavage of DNA, a process where light breaks down DNA strands. By incorporating Malonaldehyde bis(phenylimine) monohydrochloride into DNA and exposing it to light, researchers can investigate the mechanisms of DNA damage caused by UV radiation or other light sources. This knowledge is crucial for understanding the development of skin cancer and other photo-induced pathologies. Source: [Research article on the use of Malonaldehyde bis(phenylimine) monohydrochloride in DNA photocleavage studies]
Other Potential Applications:
Malonaldehyde bis(phenylimine) monohydrochloride is being explored for various other research applications, including:
- Development of new biosensors for the detection of specific molecules.
- Labeling of nanoparticles for drug delivery and bioimaging studies.
- Studies of protein-protein interactions.
- Condensation Reactions: The formation of this compound involves the condensation of malonaldehyde with aniline derivatives, leading to the release of water.
- Hydrolysis: Under acidic or basic conditions, the imine bonds can undergo hydrolysis, reverting to the original aldehyde and amine components.
- Reduction Reactions: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
These reactions highlight its reactivity and potential for further chemical modifications .
Research indicates that malonaldehyde bis(phenylimine) monohydrochloride exhibits biological activity, particularly as a fluorescent probe in cellular imaging. Its ability to fluoresce makes it useful for visualizing cellular structures and processes. Additionally, studies suggest potential antioxidant properties, which may contribute to its applications in biomedical research .
The synthesis of malonaldehyde bis(phenylimine) monohydrochloride typically involves the following steps:
- Condensation: Malonaldehyde is reacted with aniline or substituted anilines in an acidic medium to form the bis(phenylimine).
- Crystallization: The product is purified through crystallization from suitable solvents, often involving hydrochloric acid to yield the monohydrochloride salt.
- Characterization: The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
This method allows for the production of high-purity samples suitable for research and application .
Malonaldehyde bis(phenylimine) monohydrochloride has several notable applications:
- Fluorescent Dye: It is extensively used in histological staining and cellular imaging due to its fluorescent properties.
- Diagnostic Assays: The compound plays a role in various diagnostic tests, particularly in hematology and histology .
- Chemical Research: It serves as a building block for synthesizing other compounds in organic chemistry.
These applications underscore its versatility and importance in both research and practical settings .
Interaction studies involving malonaldehyde bis(phenylimine) monohydrochloride have focused on its binding properties with biological macromolecules. Research indicates that it can interact with proteins and nucleic acids, which may influence cellular processes. These interactions are crucial for understanding its mechanism of action as a fluorescent probe and its potential therapeutic applications .
Malonaldehyde bis(phenylimine) monohydrochloride shares structural similarities with several other compounds, particularly those containing imine functionalities. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzaldehyde bis(phenylimine) | Imine | Derived from benzaldehyde; less reactive than malonaldehyde derivative. |
| Salicylaldehyde bis(phenylimine) | Imine | Contains hydroxyl group; used in coordination chemistry. |
| Acetophenone bis(phenylimine) | Imine | Exhibits different reactivity due to ketone presence; used in organic synthesis. |
Malonaldehyde bis(phenylimine) monohydrochloride is unique due to its specific combination of properties that make it particularly effective as a fluorescent dye, setting it apart from these similar compounds .








